![molecular formula C19H20FN5O3 B2501275 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-84-7](/img/structure/B2501275.png)
6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic molecule that likely contains several functional groups, including a fluorophenyl group, a methoxyethyl group, and a purinoimidazole dione structure. While the provided papers do not directly discuss this compound, they do provide insights into similar molecular structures and functional groups that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by condensation reactions. For example, the synthesis of a related imidazo[2,1-b][1,3,4]thiadiazole derivative was achieved by condensation of a thiadiazolylamine with a phenacyl bromide derivative . This suggests that the synthesis of the compound may also involve similar strategies, such as the use of halogenated intermediates and condensation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, 1H-NMR, and X-ray crystallography. These methods provide detailed information about the molecular composition and arrangement. For instance, X-ray crystallography revealed the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing of a related compound . These techniques would likely be applicable in analyzing the molecular structure of 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a fluorophenyl group suggests potential reactivity in electrophilic aromatic substitution reactions, while the methoxyethyl group could be involved in nucleophilic substitution or elimination reactions. The purinoimidazole dione core may also participate in various chemical transformations, such as nucleophilic attacks at the imidazole ring or redox reactions involving the dione moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of halogen and methoxy groups can affect the compound's polarity, solubility, and boiling point. The crystal structure analysis of similar compounds indicates that intermolecular interactions can significantly influence the compound's melting point and solid-state properties . Spectroscopic data, such as IR and NMR, would provide further insights into the compound's functional groups and their chemical environment.
Applications De Recherche Scientifique
Antidepressant Potential
A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the compound , and evaluated them for antidepressant and anxiolytic effects. One such derivative showed potential as an antidepressant in animal models, suggesting that compounds in this class, including 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, may have similar applications (Zagórska et al., 2016).
Synthesis of Purine Analogs
Alves et al. (1994) discussed the synthesis of 1-benzylimidazoles, important precursors of purine analogs. This research indicates that the synthesis pathways involving compounds similar to the one are crucial for developing purine analogs, which have a range of applications in medicinal chemistry (Alves, Proença, & Booth, 1994).
Fluorophore Applications
The study by Doğru et al. (2015) synthesized new Y-shaped fluorophores with an imidazole core. These fluorophores exhibited significant photostability and emission maxima in various solvents, demonstrating the utility of imidazole-derived compounds, like the one , in fluorescence-based applications (Doğru, Ozturk Urut, & Bayramin, 2015).
Stability and Structure Analysis
Hobbs et al. (2010) explored the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, highlighting the importance of understanding the structural and electronic properties of such compounds for their potential applications in chemistry (Hobbs et al., 2010).
Safety And Hazards
- No specific safety data was found. Consult relevant safety sheets and literature for handling precautions.
Orientations Futures
- Investigate its potential as a drug candidate or probe for biological studies.
- Explore its interactions with relevant targets.
- Conduct further research on its synthesis and properties.
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-8-6-5-7-13(14)20/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPPORSJWVQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
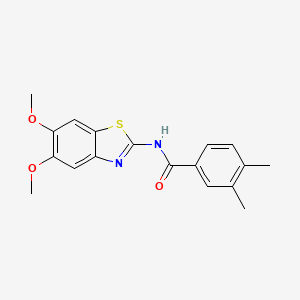
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)
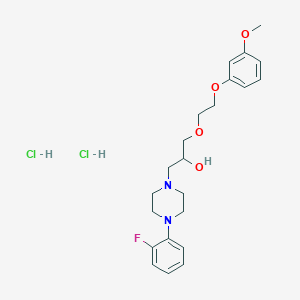
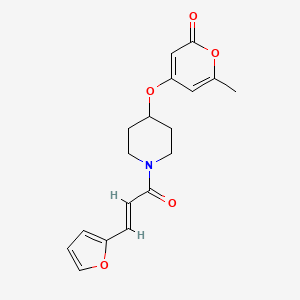
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
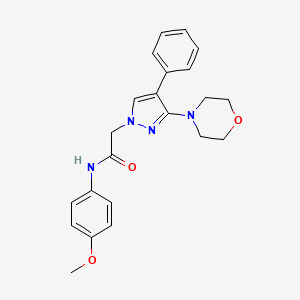
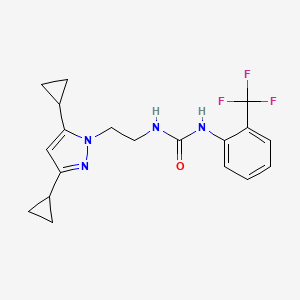
![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)